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Compound of Interest

Compound Name:
4-Methylthiophene-3-

carbaldehyde

CAS No.: 765-77-5

Cat. No.: B494441

Get Quote

Content Type: Technical Guide & Protocols Subject: 4-Methylthiophene-3-carbaldehyde
(CAS: 20533-28-2) Audience: Medicinal Chemists, Process Chemists, and Materials Scientists

Executive Summary
4-Methylthiophene-3-carbaldehyde (4-MTC) is a privileged heterocyclic intermediate that

serves as a bioisostere for ortho-tolualdehyde derivatives. Its structural uniqueness lies in the

vicinal arrangement of the aldehyde (C3) and methyl (C4) groups, combined with the high

nucleophilicity of the thiophene C2 position.

This architecture allows for rapid access to fused bicyclic systems, particularly thieno[2,3-

c]pyridines (bioisosteres of isoquinolines) and thieno[3,2-d]pyrimidines, which are prevalent

pharmacophores in kinase inhibitors, dopamine agonists (e.g., ABT-431 analogs), and anti-

infective agents.[1] Additionally, the conjugated thiophene core makes 4-MTC a valuable

precursor for organic field-effect transistors (OFETs) and conducting polymers.
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Before initiating synthesis, researchers must account for the specific reactivity profile dictated

by the thiophene ring's electron-rich nature.

Property Specification / Note

Molecular Weight 126.18 g/mol

Appearance
Yellow to colorless liquid (oxidizes to dark brown

upon air exposure)

Storage

Critical: Store under Argon/Nitrogen at 2–8°C.

Thiophene aldehydes are prone to autoxidation

to the corresponding carboxylic acid (4-

methylthiophene-3-carboxylic acid).

Reactivity Alert

Acid Sensitivity: The thiophene ring is electron-

rich and prone to polymerization in the presence

of strong Bronsted acids. Use buffered

conditions or Lewis acids (e.g., Ti(OiPr)₄) for

activation.[1]

Steric Factor

The C4-methyl group exerts steric pressure on

the C3-aldehyde. Nucleophilic attacks (e.g.,

imine formation) may require elevated

temperatures or longer reaction times compared

to unhindered thiophene-3-carbaldehyde.[1]

Strategic Reactivity & Pathways
The utility of 4-MTC stems from its divergent reactivity. The aldehyde serves as the primary

handle for chain extension, while the C2 position remains open for electrophilic aromatic

substitution (EAS) or cyclization.

Pathway Visualization
The following diagram illustrates the primary synthetic workflows originating from 4-MTC.
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Figure 1: Divergent synthetic pathways from 4-MTC showing access to fused heterocycles and

materials.[1]

Detailed Experimental Protocols
Protocol A: Synthesis of Thieno[2,3-c]pyridine Scaffold
Application: Construction of isoquinoline bioisosteres for CNS drug discovery. Mechanism: This

route exploits the "ortho" geometry. A Henry reaction extends the carbon chain, followed by

reduction to an amine. The final cyclization utilizes the nucleophilic C2 position of the thiophene

ring (Pictet-Spengler type cyclization).

Step 1: Henry Reaction (Nitroaldol Condensation)[1]
Reagents: 4-MTC (1.0 eq), Nitromethane (solvent/reagent), Ammonium Acetate (0.5 eq).[1]

Procedure:

Dissolve 4-MTC (10 mmol) in Nitromethane (10 mL).

Add Ammonium Acetate (5 mmol).

Heat to reflux (approx. 101°C) for 4–6 hours. Note: Monitor by TLC (Hexane/EtOAc 4:1).

[1] The product usually fluoresces.
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Workup: Remove excess nitromethane under reduced pressure. Dissolve residue in DCM,

wash with water and brine. Dry over Na₂SO₄.[2]

Purification: Recrystallization from Ethanol or Flash Chromatography (0-20% EtOAc in

Hexane).

Yield Target: 75–85% of the yellow crystalline nitroalkene.

Step 2: Reduction & Cyclization (Pictet-Spengler)[1]
Reagents: LiAlH₄ (4.0 eq), THF (anhydrous), Formaldehyde or Aryl Aldehyde (1.1 eq), TFA

(catalytic).[1]

Procedure:

Reduction: Add the nitroalkene dropwise to a suspension of LiAlH₄ in dry THF at 0°C.

Reflux for 3 hours to form the ethylamine intermediate. Quench carefully (Fieser method).

Cyclization: Dissolve the crude amine in DCM. Add the aldehyde (R-CHO) and a catalytic

amount of Trifluoroacetic Acid (TFA). Stir at RT for 12h.

Mechanism Note: The imine forms first.[3] The C2 position of the thiophene then attacks

the iminium ion, closing the ring to form the tetrahydro-thieno[2,3-c]pyridine.

Protocol B: Reductive Amination (Linker Synthesis)
Application: Attaching the thiophene core to secondary amines for PROTAC linkers or kinase

inhibitors. Expert Insight: Due to the steric bulk of the 4-methyl group, standard NaBH₃CN

conditions can be sluggish. We recommend Sodium Triacetoxyborohydride (STAB) in DCE,

which is milder and avoids HCN toxicity, while tolerating the sulfur heterocycle.

Reagents: 4-MTC (1.0 eq), Amine (1.1 eq), NaBH(OAc)₃ (1.4 eq), Acetic Acid (1.0 eq), 1,2-

Dichloroethane (DCE).[1]

Procedure:

In a flame-dried flask, dissolve 4-MTC (1.0 mmol) and the Amine (1.1 mmol) in DCE (5

mL).
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Add Acetic Acid (1.0 mmol). Stir for 30–60 minutes at Room Temperature (RT) to allow

imine formation. Optimization: If the amine is bulky, heat to 40°C.

Cool to 0°C. Add NaBH(OAc)₃ (1.4 mmol) in one portion.

Warm to RT and stir overnight (12–16 h).

Quench: Add saturated NaHCO₃ solution. Stir vigorously for 15 mins.

Extraction: Extract with DCM (3x).

Purification: Silica gel chromatography (DCM/MeOH/NH₄OH gradient).
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Issue Root Cause Solution

Low Yield in Condensations
Steric hindrance from C4-

Methyl group.

Switch solvent to Acetic Acid or

use microwave irradiation to

accelerate the rate-

determining step (nucleophilic

attack).

Darkening of Reaction Mixture Polymerization of thiophene.

Avoid strong mineral acids

(HCl, H₂SO₄).[1] Use mild

organic acids (Acetic, Formic)

or Lewis acids.[1]

Incomplete Reduction
Thiophene poisoning of Pd/C

catalysts.

Avoid catalytic hydrogenation

(H₂/Pd).[1] Use stoichiometric

hydride reagents (LiAlH₄,

NaBH₄) or specialized sulfur-

tolerant catalysts (e.g., Re-Ni

or sulfided Pt).[1]

Aldehyde Oxidation Air sensitivity.

Always degas solvents. If the

starting material is

solid/viscous and smells like

"rancid butter" (carboxylic

acid), purify via bisulfite adduct

formation before use.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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